molecular formula C19H20N2O3S2 B2499118 1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 2034483-65-1

1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2499118
CAS No.: 2034483-65-1
M. Wt: 388.5
InChI Key: XCBCTKPPHAWKBX-UHFFFAOYSA-N
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Description

This urea derivative features a central hydroxyethyl group substituted with thiophen-2-yl and thiophen-3-yl moieties, linked to a 2-ethoxyphenylurea scaffold. The compound’s structural complexity arises from its dual thiophene substitution and ethoxy group, which may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-2-24-16-7-4-3-6-15(16)21-18(22)20-13-19(23,14-9-11-25-12-14)17-8-5-10-26-17/h3-12,23H,2,13H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBCTKPPHAWKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea typically involves multi-step organic reactions. A common approach includes the reaction of 2-ethoxyaniline with isocyanates to form the urea linkage, followed by the introduction of thiophene groups through a series of substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids in the presence of catalysts such as iron or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features enable it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Implications
Compound Name Core Structure Substituents Key Features Reference
Target Compound Urea + hydroxyethyl 2-Ethoxyphenyl, thiophen-2-yl, thiophen-3-yl Dual thiophene substitution; ethoxy group enhances lipophilicity
1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea Urea + hydroxyethyl 4-Methoxyphenyl, phenyl Methoxy group improves water solubility; lacks thiophene rings
Thieno[2,3-b]thiophene derivatives Thienothiophene core Carboxylic acid, esters Planar aromatic system; higher rigidity compared to dual thiophenes
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)urea Urea + tetrahydrobenzothiophene Cyano group, tetrahydro ring Enhanced metabolic stability due to fused ring system

Key Observations :

  • Thiophene vs. Benzothiophene: The target compound’s dual thiophene substitution may offer conformational flexibility, contrasting with the rigid fused-ring systems in thienothiophene or tetrahydrobenzothiophene analogs .
  • Ethoxy vs.
Table 2: Property Comparison Based on Substituents
Property Target Compound 4-Methoxyphenyl Urea Tetrahydrobenzothiophene Urea
LogP (Predicted) ~3.5 (high due to ethoxy and thiophenes) ~2.1 (lower due to methoxy) ~2.8 (moderate, cyano group balance)
Aqueous Solubility Low (hydrophobic substituents) Moderate (polar methoxy) Low (fused ring reduces solubility)
Metabolic Stability Likely moderate (susceptible to hydroxylation) High (stable methoxy group) High (rigid structure resists degradation)

Analytical and Regulatory Considerations

  • Impurity Profiling : and stress the importance of controlling regioisomeric impurities in thiophene-containing compounds, which can arise during synthesis .
  • Crystallography : Tools like SHELXL () and Mercury () are critical for resolving complex structures and verifying regiochemistry .

Biological Activity

1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea is a synthetic compound notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H20N2O4S
  • Molecular Weight : 372.4 g/mol

The presence of ethoxyphenyl and thiophene groups suggests diverse interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that urea derivatives can possess significant antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • Antioxidant Properties : Compounds with thiophene rings are often linked to antioxidant activity, potentially reducing oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases associated with enzyme overactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor for enzymes such as DHODH (Dihydroorotate dehydrogenase), crucial in pyrimidine synthesis.
  • Receptor Modulation : It could potentially interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, the compound may protect cells from oxidative damage.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of similar urea derivatives against various bacteria and fungi. The results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .
  • Antioxidant Activity
    • In vitro assays demonstrated that compounds with thiophene moieties exhibit high radical scavenging activity. The DPPH assay showed that the tested compound reduced DPPH radicals significantly, indicating strong antioxidant potential .
  • Enzyme Inhibition
    • A series of in vitro tests confirmed that the compound inhibited DHODH activity more effectively than known inhibitors like brequinar, opening avenues for its use in immunosuppressive therapies .

Data Table

Biological ActivityTest Organism/TargetResultReference
AntimicrobialStaphylococcus aureusSignificant inhibition zone
AntimicrobialEscherichia coliSignificant inhibition zone
AntioxidantDPPH Radical ScavengingHigh scavenging activity
Enzyme InhibitionDHODHMore effective than brequinar

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